molecular formula C21H43N5O7 B1671437 Gentamicin CAS No. 1403-66-3

Gentamicin

Numéro de catalogue: B1671437
Numéro CAS: 1403-66-3
Poids moléculaire: 477.6 g/mol
Clé InChI: CEAZRRDELHUEMR-NWNXOGAHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Gentamicin is an aminoglycoside antibiotic that is widely used to treat various types of bacterial infections. It was first isolated from the bacterium Micromonospora purpurea in 1963. This compound is particularly effective against gram-negative bacteria and is often used in severe infections such as sepsis, pneumonia, and urinary tract infections. It is administered through intravenous, intramuscular, or topical routes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Gentamicin is naturally produced by the bacterium Micromonospora purpurea. The production process involves the fermentation of this bacterium, followed by the extraction and purification of the antibiotic. The fermentation process is carried out in a controlled environment where the bacterium is cultured in a nutrient-rich medium. The antibiotic is then extracted from the culture broth using various chemical and physical methods .

Industrial Production Methods: In industrial settings, this compound production involves large-scale fermentation processes. The bacterium Micromonospora purpurea is grown in bioreactors under optimal conditions to maximize yield. After fermentation, the culture broth is subjected to a series of purification steps, including filtration, precipitation, and chromatography, to isolate and purify this compound. The final product is then formulated into various dosage forms such as injections, eye drops, and topical creams .

Analyse Des Réactions Chimiques

Types of Reactions: Gentamicin undergoes several chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its stability and efficacy as an antibiotic.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups to modify its properties. .

Major Products Formed: The major products formed from these reactions include various this compound derivatives, which may have different pharmacological properties. For example, oxidation can lead to the formation of this compound N-oxide, while substitution reactions can produce this compound derivatives with altered antibacterial activity .

Applications De Recherche Scientifique

Clinical Applications

1. Treatment of Infections
Gentamicin is primarily indicated for treating serious infections caused by susceptible strains of bacteria, particularly those within the Enterobacteriaceae family (e.g., Escherichia coli, Klebsiella pneumoniae), as well as Pseudomonas aeruginosa and some strains of gram-positive bacteria. Common clinical scenarios include:

  • Bacterial Septicemia
  • Meningitis
  • Urinary Tract Infections
  • Gastrointestinal Infections (including peritonitis)
  • Soft Tissue Infections

The combination of this compound with beta-lactam antibiotics is often employed in severe infections to enhance efficacy through synergistic effects .

2. Pharmacokinetics and Administration
this compound is typically administered parenterally due to its poor gastrointestinal absorption. The pharmacokinetics reveal that after intramuscular injection, peak serum concentrations are achieved within 30 to 90 minutes. It is primarily excreted unchanged by the kidneys, leading to high urinary concentrations .

3. Resistance Patterns
Despite its effectiveness, resistance to this compound can develop, particularly among certain bacterial strains. A study reported low levels of resistance (0.6% to this compound) in Salmonella isolates from humans, indicating its continued efficacy in many clinical settings . However, monitoring for resistance patterns remains critical in guiding appropriate therapy.

Environmental Applications

1. Biodegradation Studies
this compound has been studied for its biodegradation potential in environmental contexts. Research indicates that certain bacterial consortia can effectively degrade this compound in contaminated environments, which is crucial for mitigating antibiotic pollution. For instance, a study demonstrated that a specific microbial consortium (AMQD4) could achieve a degradation efficiency of up to 56.8% in laboratory settings .

2. Antibiotic Resistance Gene Mobilization
Sub-inhibitory concentrations of this compound have been shown to influence the mobilization of antibiotic resistance genes in environmental bacteria. This phenomenon raises concerns regarding the spread of resistance through natural ecosystems and highlights the need for careful management of antibiotic use .

Case Studies

1. Efficacy in Clinical Settings
A non-comparative evaluation involving 157 patients treated with this compound reported a 100% cure rate for infections, underscoring its effectiveness as a treatment option .

2. Local Application for Wound Healing
A systematic review examined the impact of local this compound application on perineal wound healing after abdominoperineal resection (APR). The findings suggested that local application may enhance wound healing outcomes compared to systemic administration alone .

Data Tables

Application Area Details
Clinical UseTreatment of septicemia, meningitis, UTIs, gastrointestinal infections, soft tissue infections
PharmacokineticsPeak serum concentration: 30-90 minutes post-injection; primarily excreted unchanged via kidneys
Resistance RatesLow resistance observed in human Salmonella isolates (0.6%); ongoing monitoring required
Biodegradation EfficiencyUp to 56.8% degradation efficiency by microbial consortium AMQD4

Mécanisme D'action

Gentamicin is often compared with other aminoglycoside antibiotics such as tobramycin, amikacin, and neomycin. While all these antibiotics share a similar mechanism of action, this compound is unique in its broad-spectrum activity and relatively low cost. Tobramycin is preferred for infections caused by Pseudomonas aeruginosa, while amikacin is used for its effectiveness against this compound-resistant strains. Neomycin is primarily used for topical applications due to its high toxicity when administered systemically .

Comparaison Avec Des Composés Similaires

  • Tobramycin
  • Amikacin
  • Neomycin
  • Streptomycin

Gentamicin’s unique properties, such as its broad-spectrum activity and cost-effectiveness, make it a valuable antibiotic in both clinical and research settings.

Activité Biologique

Gentamicin is a widely used aminoglycoside antibiotic that exhibits broad-spectrum antibacterial activity against various Gram-negative and some Gram-positive bacteria. Its mechanism of action, pharmacokinetics, and clinical applications have been extensively studied, revealing important insights into its biological activity.

This compound operates through a multifaceted mechanism involving:

  • Ionic Binding Phase : this compound binds electrostatically to negatively charged components of bacterial cell membranes, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This binding increases membrane permeability, facilitating this compound's entry into the cell .
  • Energy-Dependent Phases :
    • Phase I : Utilizes the proton-motive force to transport this compound into the cytoplasm, where it targets the 30S ribosomal subunit, leading to protein mistranslation and disruption of membrane integrity .
    • Phase II : Concentration-dependent killing occurs due to the accumulation of this compound and subsequent inhibition of protein synthesis .

Pharmacokinetics

This compound's pharmacokinetics are influenced by various factors including dosage, route of administration, and patient characteristics. Key findings include:

  • The peak concentration (CmaxC_{max}) to minimum inhibitory concentration (MIC) ratio is critical for efficacy, with optimal outcomes observed at Cmax/MIC810C_{max}/MIC\geq 8-10 .
  • A study involving 236 patients demonstrated that higher Cmax/MICC_{max}/MIC ratios correlated with improved clinical responses in treating Gram-negative infections .

Antibacterial Efficacy

This compound has shown significant antibacterial activity in various studies:

  • Intracellular Delivery : Research indicates that encapsulating this compound in pH-sensitive liposomes enhances its delivery to intracellular pathogens like Salmonella typhimurium and Listeria monocytogenes, improving therapeutic outcomes .
  • Bactericidal Activity : this compound effectively kills both extracellular and intracellular bacteria, with studies showing complete susceptibility of Staphylococcus aureus when released from phagocytic cells .

Case Studies

Several case studies highlight the clinical implications of this compound use:

  • Nephrotoxicity : A systematic review found that acute kidney injury occurred in 2520 out of 24,107 participants receiving this compound, although most cases were reversible . Another study reported nephrotoxicity in 43 out of 103 patients treated with this compound, emphasizing the need for careful monitoring during therapy .
  • Ototoxicity : A 23-year case series documented instances of this compound-induced ototoxicity, with symptoms often developing during or after treatment. The delay in diagnosis ranged from days to years post-treatment .

Adverse Effects

While this compound is effective against severe infections, it is associated with notable adverse effects:

  • Renal Impairment : Transient rises in serum creatinine levels were common following administration, particularly at higher doses (up to 480 mg) .
  • Ototoxicity : Although rare, ototoxicity remains a significant concern, particularly with prolonged use or high cumulative doses .

Propriétés

Numéro CAS

1403-66-3

Formule moléculaire

C21H43N5O7

Poids moléculaire

477.6 g/mol

Nom IUPAC

(5R)-2-[4,6-diamino-3-[3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol

InChI

InChI=1S/C21H43N5O7/c1-9(25-3)13-6-5-10(22)19(31-13)32-16-11(23)7-12(24)17(14(16)27)33-20-15(28)18(26-4)21(2,29)8-30-20/h9-20,25-29H,5-8,22-24H2,1-4H3/t9?,10?,11?,12?,13?,14?,15?,16?,17?,18?,19?,20?,21-/m0/s1

Clé InChI

CEAZRRDELHUEMR-NWNXOGAHSA-N

SMILES

CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC

SMILES isomérique

CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C([C@@](CO3)(C)O)NC)O)N)N)N)NC

SMILES canonique

CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC

Apparence

Solid powder

Color/Form

White amorphous powder

melting_point

102-108 °C

Key on ui other cas no.

1403-66-3

Description physique

Solid

Pictogrammes

Irritant; Health Hazard; Environmental Hazard

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

Stable in light, air, and heat /Gentamycin sulfate/

Solubilité

Freely soluble in water
Soluble in pyridine, dimethylformamide, in acidic media with salt formation;  moderately soluble in methanol, ethanol, acetone;  practically insoluble in benzene, halogenated hydrocarbons

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

G Myticin
G-Myticin
Garamycin
Gentacycol
Gentamicin
Gentamicin Sulfate
Gentamicin Sulfate (USP)
Gentamicins
Gentamycin
Gentamycins
Gentavet
Genticin
GMyticin
Sulfate, Gentamicin

Pression de vapeur

1.75X10-13 mm Hg at 25 °C (est)

Origine du produit

United States

Synthesis routes and methods I

Procedure details

TLC: eluent chloroform/methanol/water/28% NH3 50:40:7:3; RF=0.67 (traumatic acid): eluent chloroform,/methanol/28% NH3 1:1:1 ninhydrin as indicator: three stains are observed like in gentamycin sulfate used as standard sample.
Name
chloroform methanol water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
gentamycin sulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
gentamycin

Synthesis routes and methods II

Procedure details

Dissolve 2.5 g. of 5-epigentamicin C1 in 250 ml. of water and add 100 ml. of methanol. Add 0.35 g. of triethylamine and stir for fifteen minutes. Add a solution of 1.0 g. of N-(5-acetoxypentanoyloxy)succinimide with stirring to the solution of the antibiotic, and stir at ambient temperature for 16 hours. Evaporate the solution in vacuo to leave a solid residue. Dissolve the residue in 5 ml. of 5% ethanolic hydrazine hydrate and heat under reflux for 15 minutes. Concentrate the solution in vacuo to leave an oily residue and chromatograph it on 200 g. silica gel in the lower phase of a solvent system consisting of chloroform:methanol:7% ammonium hydroxide (2:1:1) to give 1-N-(5-hydroxypentanoyl)-5-epigentamicin C1.
Name
C1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
N-(5-acetoxypentanoyloxy)succinimide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Name
ammonium hydroxide
Yield
7%
Name
1-N-(5-hydroxypentanoyl)-5-epigentamicin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gentamicin
Reactant of Route 2
Gentamicin
Reactant of Route 3
Gentamicin
Reactant of Route 4
Gentamicin
Reactant of Route 5
Gentamicin
Reactant of Route 6
Gentamicin
Customer
Q & A

Q1: How does Gentamicin exert its antibacterial effects?

A1: this compound, an aminoglycoside antibiotic, primarily targets bacterial ribosomes, specifically the 30S ribosomal subunit. [, ] This interaction inhibits protein synthesis in bacteria, ultimately leading to cell death. [, ]

Q2: The research mentions this compound causing hair cell loss in the inner ear. Could you explain this further?

A2: While this compound is effective against bacteria, it can accumulate in the fluid of the inner ear (perilymph) and damage sensory hair cells. [, ] This damage disrupts the transduction of sound and balance signals, potentially leading to hearing loss and vestibular dysfunction. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: this compound is a complex of closely related aminoglycoside antibiotics. The major components have the following molecular formulas and weights:

    Q4: Is there spectroscopic data available for this compound?

    A4: While the provided research focuses primarily on the in vivo and in vitro effects of this compound, further research is necessary to gather specific spectroscopic data.

    Q5: What did the research reveal about delivering this compound locally using PMMA beads?

    A5: Studies have explored incorporating this compound into polymethylmethacrylate (PMMA) beads for local drug delivery. [, ] This approach aims to achieve high local concentrations of this compound while minimizing systemic side effects. [, ] The research indicates that this compound elutes from PMMA in a dose-dependent manner and maintains its antimicrobial activity. [, ]

    Q6: Does this compound exhibit any catalytic properties?

    A6: this compound itself doesn't possess catalytic properties. It exerts its antibacterial effect by binding to the bacterial ribosome, not by catalyzing a chemical reaction.

    Q7: Has computational chemistry been used to study this compound?

    A7: While the provided research doesn't elaborate on computational studies specifically for this compound, researchers have utilized computational techniques to explore the binding of aminoglycosides to bacterial ribosomes. [] Further research could leverage these methods to gain more detailed insights into this compound's interactions with its target.

    Q8: How do structural variations within the aminoglycoside class, which includes this compound, affect their activity?

    A8: Subtle differences in the structure of aminoglycosides, including the specific arrangement of amino groups and sugars, contribute to their varying degrees of activity against different bacterial species. [] These structural variations also influence their binding affinity for the bacterial ribosome, impacting their potency. []

    Q9: What is the stability profile of this compound in solution?

    A9: Research indicates that this compound, when diluted in a normal saline solution containing heparin, maintains its stability for up to 4 weeks when stored at 4°C. [] This finding is crucial for the preparation and storage of this compound solutions, particularly for applications like the antibiotic-lock technique. []

    Q10: Does the research touch upon the SHE regulations concerning this compound?

    A10: The provided research papers primarily focus on the pharmacological and toxicological aspects of this compound. While they don't delve into specific SHE regulations, adherence to established safety guidelines and responsible handling practices is crucial when working with this compound and other pharmaceutical compounds.

    Q11: What factors influence the clearance of this compound from the body?

    A11: this compound is primarily eliminated from the body through the kidneys. [, ] Factors such as age, renal function, and body weight significantly influence its clearance rate. [, ] Dosage adjustments are often necessary to ensure therapeutic drug levels while minimizing the risk of toxicity. [, ]

    Q12: What types of in vivo studies have been conducted to evaluate the efficacy of this compound?

    A12: Researchers have utilized various animal models, including rats and guinea pigs, to study this compound's efficacy in treating infections and its potential for toxicity. [, , , , ] These models provide valuable insights into the drug's behavior in a living organism and help researchers understand its therapeutic window and potential side effects. [, , , , ]

    Q13: How does bacterial resistance to this compound develop?

    A13: Bacteria can develop resistance to this compound through various mechanisms, including enzymatic modification of the drug, mutations in the ribosomal binding site, and efflux pumps that remove this compound from the bacterial cell. [, , ] This resistance poses a significant challenge in the treatment of bacterial infections. [, , ]

    Q14: What are the primary concerns regarding this compound's toxicity?

    A14: this compound's use is associated with potential toxicities, primarily nephrotoxicity (kidney damage) and ototoxicity (hearing and balance problems). [, , ] These toxicities are often dose-dependent and can be influenced by factors such as pre-existing kidney conditions and the duration of treatment. [, , ]

    Q15: Beyond PMMA beads, are there other drug delivery strategies being explored for this compound?

    A15: While the provided research highlights PMMA beads, researchers are actively exploring alternative drug delivery systems for this compound. These include nanoparticles, liposomes, and hydrogels, aiming to enhance targeted delivery, improve drug efficacy, and minimize off-target effects. []

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.